Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
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Description
Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C27H20FN3O5S and its molecular weight is 517.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Applications
Compounds similar to Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate are often used in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. For example, derivatives of benzothiazoles and benzothiazinones have been synthesized for their potential biological activities, including antimicrobial and anticancer properties (Lega et al., 2016; Hutchinson et al., 2001).
Anticancer Activity
Certain benzothiazole derivatives have been investigated for their anticancer activities, suggesting that compounds with a benzothiazin core might also possess such properties. For instance, novel 2-substituted benzimidazole derivatives, including those with a fluorobenzyl moiety, have shown in vitro anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of related compounds (Refaat, 2010).
Multicomponent Synthesis
The compound's structure suggests it could be a product or intermediate in multicomponent synthesis processes, which are valuable in creating complex organic molecules with potential biological activities. Such processes often lead to the discovery of new materials and pharmaceuticals by efficiently assembling diverse molecular architectures (Lega et al., 2016).
Molecular Structure Analysis
Research on molecules with similar structural features often involves detailed analysis of their molecular and crystal structures, which can inform the development of materials with specific physical properties or biological activities. Investigations into the hydrogen bonding and molecular electronic structure of related compounds provide insights into their stability and reactivity, which could be applied in designing new compounds with tailored properties (Portilla et al., 2007).
Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN3O5S/c1-35-27(32)17-12-10-16(11-13-17)23-20(14-29)26(30)36-24-19-7-3-5-9-22(19)31(37(33,34)25(23)24)15-18-6-2-4-8-21(18)28/h2-13,23H,15,30H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYSJQGTUKBVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5F)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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